(5-bromo-1H-indol-1-yl)acetic acid
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Overview
Description
(5-Bromo-1H-indol-1-yl)acetic acid is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of indole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position and an acetic acid moiety at the 1-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-indol-1-yl)acetic acid typically involves the bromination of indole followed by the introduction of the acetic acid group. One common method is as follows:
Bromination of Indole: Indole is reacted with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.
Introduction of Acetic Acid Group: The brominated indole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like (5-azido-1H-indol-1-yl)acetic acid or (5-thio-1H-indol-1-yl)acetic acid can be formed.
Oxidation Products: Oxidation can yield compounds like this compound oxo derivatives.
Reduction Products: Reduction can lead to the formation of (1H-indol-1-yl)acetic acid.
Scientific Research Applications
(5-Bromo-1H-indol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole derivatives’ biological activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-bromo-1H-indol-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the acetic acid moiety can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitro-1H-indol-1-yl)acetic acid
- (5-Chloro-1H-indol-1-yl)acetic acid
- (5-Fluoro-1H-indol-1-yl)acetic acid
Uniqueness
(5-Bromo-1H-indol-1-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s binding affinity to certain biological targets, potentially leading to more potent therapeutic effects.
Properties
IUPAC Name |
2-(5-bromoindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDSTBFKTGJQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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